Cas no 105995-43-5 (3,5-Bis(aminomethyl)benzoic acid)

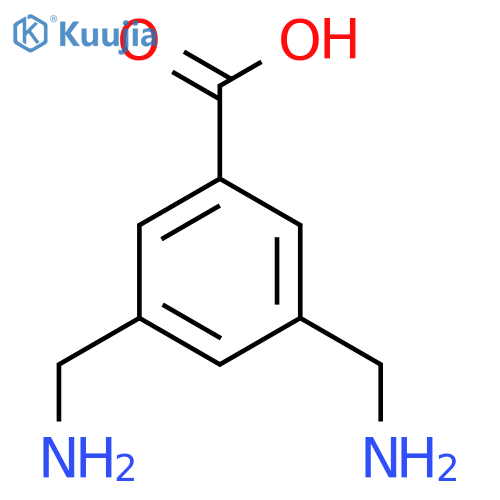

105995-43-5 structure

商品名:3,5-Bis(aminomethyl)benzoic acid

3,5-Bis(aminomethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Bis(aminomethyl)benzoic acid

- 3,5-BIS-AMINOMETHYL- BENZOIC ACID

- Benzoic acid,3,5-bis(aminomethyl)-

- 3,5-Bis-aminomethylbenzoic acid

- 3,5-BIS-AMINOMETHYL-BENZOIC ACID

- 105995-43-5

- SCHEMBL7518116

- FT-0691997

- AKOS006286765

- 3,5-BIS-AMINOMETHYL-BENZOICACID

- CS-0440334

- 3,5-Bis(aminomethyl)benzoicacid

- DTXSID20570270

- MFCD28144945

- SY109106

-

- インチ: 1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13)

- InChIKey: VDPOXFVWUYMSLQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(CN)C=C(CN)C=1)=O

計算された属性

- せいみつぶんしりょう: 180.09000

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

- 疎水性パラメータ計算基準値(XlogP): -3.1

じっけんとくせい

- 密度みつど: 1.269

- ふってん: 401.9°Cat760mmHg

- フラッシュポイント: 196.9°C

- 屈折率: 1.623

- PSA: 89.34000

- LogP: 1.70280

3,5-Bis(aminomethyl)benzoic acid セキュリティ情報

3,5-Bis(aminomethyl)benzoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3,5-Bis(aminomethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132475-1g |

3,5-bis(aminomethyl)benzoic acid |

105995-43-5 | 95% | 1g |

$356 | 2023-01-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511001-1g |

3,5-Bis(aminomethyl)benzoic acid |

105995-43-5 | 98% | 1g |

¥3570.00 | 2024-08-09 |

3,5-Bis(aminomethyl)benzoic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

105995-43-5 (3,5-Bis(aminomethyl)benzoic acid) 関連製品

- 2393-20-6(3-(Aminomethyl)benzoic acid)

- 96084-38-7(4-(methylamino)methylbenzoic acid)

- 56-91-7(4-(Aminomethyl)benzoic acid)

- 6051-43-0(4-Carbamoylbenzoic acid)

- 4481-28-1(3-Carboxamidobenzoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬